4,6,7-trifluoro-2,3-dihydro-1H-indole
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Overview
Description
4,6,7-Trifluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative with the molecular formula C8H6F3N and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of three fluorine atoms at positions 4, 6, and 7 on the indole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-2,3-dihydro-1H-indole typically involves the reaction of appropriately substituted anilines with fluorinating agents. One common method includes the use of fluorinated aniline derivatives and subsequent cyclization reactions . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated synthesis and high-throughput screening can also optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trifluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the indole ring.
Reduction: This can modify the electronic properties of the compound.
Substitution: Fluorine atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include fluorinated indole derivatives with varied functional groups, which can be further utilized in different applications .
Scientific Research Applications
4,6,7-Trifluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4,6,7-trifluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and electrophilicity , allowing it to interact with biological membranes and enzymes more effectively. This compound can modulate various biochemical pathways , leading to its observed biological effects .
Comparison with Similar Compounds
- 4,6,7-Trifluoro-1H-indole-2-carboxylic acid
- 7-Fluoroindolin-2,3-dione
- 7-Fluoro-1H-indole-2,3-dione
Comparison: Compared to these similar compounds, 4,6,7-trifluoro-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and dihydro structure , which confer distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and reactivity , making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H6F3N |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4,6,7-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h3,12H,1-2H2 |
InChI Key |
HZCUMACOTFAKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2F)F)F |
Origin of Product |
United States |
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